

Confirming Defactinib's Mechanism of Action: A Comparative Guide to Orthogonal Assays

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For Researchers, Scientists, and Drug Development Professionals

Defactinib (also known as VS-6063) is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Its mechanism of action centers on the inhibition of FAK phosphorylation, which in turn disrupts downstream signaling pathways implicated in tumor progression and metastasis.[3][4][5] This guide provides a comparative overview of key orthogonal assays used to validate the mechanism of action of **Defactinib**, presenting experimental data and detailed protocols to aid researchers in their evaluation of this and other FAK inhibitors.

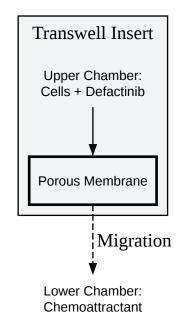
FAK Signaling Pathway

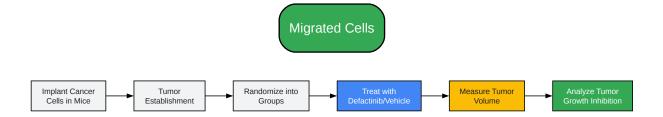
Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors triggers the autophosphorylation of FAK at tyrosine 397 (Y397). This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of an active FAK-Src signaling complex. This complex then phosphorylates a multitude of downstream targets, activating key signaling cascades such as the PI3K/AKT and RAS/MEK/ERK pathways, which are crucial for cell motility, survival, and proliferation. **Defactinib**, as a competitive FAK inhibitor, blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.[1][3][5]











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